N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexanecarboxamide
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Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives are heterocyclic compounds that have been studied for their extensive therapeutic uses . They are synthesized by fusing two pharmaceutically active moieties, triazole and thiadiazine . These compounds have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives has attracted significant attention . Various synthetic approaches have been developed, often involving the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Molecular Structure Analysis
These compounds are bicyclic molecules consisting of four carbon atoms, four nitrogen atoms, and one sulfur atom . Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants may exist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often involve the reaction of triazole derivatives, thiadiazine derivatives, or thiocarbohydrazide .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds have been shown to interact with various targets, including PARP-1 and EGFR .
Mode of Action
Similar compounds have been found to inhibit enzymes such asPARP-1 and EGFR , which play crucial roles in DNA repair pathways and cell proliferation, respectively . The inhibition of these enzymes can lead to the induction of apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to affect pathways related toDNA repair and cell proliferation through the inhibition of enzymes like PARP-1 and EGFR . The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to cell death .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its distribution within the body.
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells . This is achieved by upregulating pro-apoptotic genes such as P53 , Bax , caspase-3 , caspase-8 , and caspase-9 , and downregulating the anti-apoptotic gene Bcl2 .
Future Directions
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising area of research . Further studies are needed to explore the full therapeutic potential of these compounds.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c16-9(8-4-2-1-3-5-8)12-10-13-14-11-15(10)6-7-17-11/h8H,1-7H2,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOLIJUMNAWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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